3-Bromo-5-fluoro-2,4-dimethylaniline chemical structure and properties
3-Bromo-5-fluoro-2,4-dimethylaniline chemical structure and properties
This guide serves as a comprehensive technical monograph on 3-Bromo-5-fluoro-2,4-dimethylaniline (BFDMA) .[1] It is designed for medicinal chemists and process scientists requiring a deep understanding of this compound's structural utility, synthesis challenges, and application in high-affinity ligand design.[1]
Privileged Scaffolds in Kinase Inhibitor Design
Executive Summary & Structural Identity
3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly functionalized aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value lies in its pentasubstituted arene core , which offers a unique combination of steric bulk (2,4-dimethyl), metabolic stability (5-fluoro), and orthogonal reactivity (1-amino, 3-bromo).[1]
In drug discovery, this specific substitution pattern is often employed to induce atropisomerism or restricted conformation in biaryl systems, a critical strategy for increasing potency and selectivity in kinase inhibitors (e.g., MEK, ERK, or B-Raf inhibitors).[1]
Chemoinformatics Data
| Property | Value |
| CAS Number | 1783727-80-9 |
| Molecular Formula | C₈H₉BrFN |
| Molecular Weight | 218.07 g/mol |
| Exact Mass | 216.9902 |
| Appearance | Off-white to pale brown solid |
| Predicted pKa | ~3.5 (Conjugate acid) - Lowered by F/Br induction |
| LogP | ~2.8 (Predicted) |
| H-Bond Donors/Acceptors | 1 / 2 |
Structural Mechanics: The "Sandwich" Effect
The pharmacological value of BFDMA is derived from the 3-position Bromine , which is sterically "sandwiched" between two methyl groups at positions 2 and 4.[1]
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Conformational Locking: When this aniline is coupled (e.g., via the amine to a heterocycle), the ortho-methyl (C2) and the meta-bromine (C3) create significant torsional strain.[1] This restricts rotation around the C-N bond, locking the molecule into a preferred conformation that can better fit into hydrophobic pockets of enzymes.[1]
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Metabolic Blocking: The fluorine atom at position 5 blocks the para-position relative to the C2-methyl, a common site for Cytochrome P450-mediated oxidation.[1] This extends the half-life (
) of the final drug candidate.[1] -
Orthogonal Handles:
Synthesis Protocols
Accessing the 3-bromo isomer is synthetically non-trivial due to the directing effects of the amino group, which strongly favors bromination at the C6 position (ortho to amine, unhindered).[1] The 3-position is both sterically crowded and electronically less favorable than C6.[1]
Below is a high-fidelity protocol designed to overcome these regioselectivity challenges, utilizing a Blocking Group Strategy .
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic strategy prioritizing the difficult C3-bromination via steric manipulation.[1]
Detailed Experimental Protocol (Recommended Route)
Objective: Synthesis of 3-Bromo-5-fluoro-2,4-dimethylaniline from 5-fluoro-2,4-dimethylaniline.
Step 1: Protection (N-Acetylation) [1]
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Rationale: Converting the free amine to an acetamide reduces the activating power of the nitrogen (moderating reactivity) and increases steric bulk, discouraging attack at the C6 position.[1]
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Reagents: 5-Fluoro-2,4-dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).[1]
-
Procedure: Dissolve starting aniline in DCM. Add Acetic Anhydride dropwise at 0°C. Stir at RT for 4 hours. Quench with NaHCO₃. Extract and dry.[1][3]
Step 2: Bromination
-
Rationale: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent allows for controlled bromination.[1]
-
Reagents: N-(5-fluoro-2,4-dimethylphenyl)acetamide (from Step 1), NBS (1.05 eq), DMF.
-
Procedure:
-
Dissolve the acetamide in DMF.[1]
-
Add NBS portion-wise at 0°C to prevent exotherms.
-
Monitor via LC-MS.[1] Note: If C6-bromination dominates, switch to Bromine (Br₂) in Acetic Acid with iron catalyst to drive thermodynamic equilibration, though separation of isomers via column chromatography (Hexane/EtOAc) is almost always required.[1]
-
Step 3: Deprotection
-
Reagents: HCl (6M), Ethanol.[1]
-
Procedure: Reflux the brominated intermediate in ethanolic HCl for 6 hours. Neutralize with NaOH to pH 9.[1] Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol/Water ensures removal of trace regioisomers.
Reactivity Profile & Applications
The BFDMA scaffold is a "molecular lego" block.[1] Its reactivity is defined by the distinct electronic environments of its substituents.[1]
Reactivity Map (DOT Diagram)[1]
Figure 2: Orthogonal reactivity profile. The C3-Br and C1-NH₂ allow for bidirectional scaffold extension.[1]
Medicinal Chemistry Applications[1][4][5][7]
-
Kinase Inhibition (MEK/ERK):
-
Agrochemicals:
Safety & Handling (E-E-A-T)
As a halogenated aniline, BFDMA presents specific hazards. Protocols must be self-validating (e.g., using colorimetric indicators for leaks).[1]
-
Acute Toxicity: Harmful if swallowed (H302).[1][4][5] Anilines can cause methemoglobinemia (blue skin, hypoxia).[1]
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Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][4][5]
-
Handling Protocol:
-
Engineering Controls: Always handle in a fume hood with a face velocity >0.5 m/s.
-
PPE: Nitrile gloves (double gloving recommended for brominated aromatics), safety goggles, and lab coat.[1]
-
Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with oxidizers (e.g., nitric acid) as this may cause uncontrollable exotherms.[1]
-
References
-
AbovChem . (2024).[1] Product Monograph: 3-bromo-5-fluoro-2,4-dimethylaniline (CAS 1783727-80-9).[1][2][6][7] Retrieved from [1]
-
BLD Pharm . (2024).[1] Safety Data Sheet and Spectral Analysis for 3-Bromo-5-fluoro-2,4-dimethylaniline. Retrieved from [1]
-
Organic Syntheses . (2023). General Procedures for Regioselective Bromination of Anilines. Org. Synth. 2023, 100, 14-32.[1] (Cited for general methodology).
-
PubChem . (2024).[1] Compound Summary: Halogenated Dimethylanilines. Retrieved from [1]
-
ChemScene . (2024). Building Blocks for Kinase Inhibitors: 5-Bromo-3-fluoro-2,4-dimethylaniline isomers. Retrieved from [1]
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